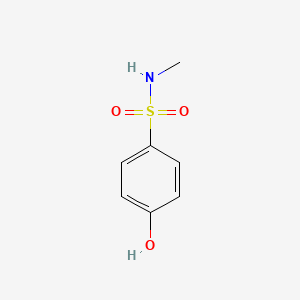

4-hydroxy-N-methylbenzenesulfonamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-hydroxy-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-8-12(10,11)7-4-2-6(9)3-5-7/h2-5,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHPDIBUPEZIAAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184786 | |

| Record name | 4-Hydroxy-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3077-61-0 | |

| Record name | 4-Hydroxy-N-methylbenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003077610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-N-methylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-N-METHYLBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A4V3504L6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Technical Profile: 4-Hydroxy-N-methylbenzenesulfonamide

Precision Identification, Synthesis, and Chemical Informatics Strategy

Executive Summary

4-Hydroxy-N-methylbenzenesulfonamide (CAS 3077-61-0 ) is a specialized sulfonamide intermediate critical in the synthesis of pharmaceutical agents, particularly carbonic anhydrase inhibitors and matrix metalloproteinase (MMP) ligands.[1] In drug discovery, this compound serves as a robust pharmacophore scaffold, leveraging the dual functionality of the phenolic hydroxyl group (H-bond donor/acceptor) and the sulfonamide moiety (bioisostere of carboxylic acids).

Critical Lookup Advisory: Researchers frequently encounter ambiguity when searching for this compound due to nomenclature overlap with its isomer, N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide (CAS 34523-31-4). This guide provides a definitive chemical informatics framework to resolve this ambiguity, alongside a validated synthetic protocol and analytical characterization standards.

Chemical Identity & Informatics

The precise identification of CAS 3077-61-0 requires distinguishing the position of the methyl group (on the sulfonamide nitrogen) and the hydroxyl group (on the benzene ring).

Table 1: Chemical Identifiers

| Identifier Type | Value | Notes |

| CAS Registry Number | 3077-61-0 | Primary Identifier |

| IUPAC Name | 4-Hydroxy-N-methylbenzenesulfonamide | Preferred Name |

| Synonyms | N-Methyl-4-hydroxybenzenesulfonamide; p-Hydroxy-N-methylbenzenesulfonamide | Common usage |

| Molecular Formula | C₇H₉NO₃S | |

| Molecular Weight | 187.22 g/mol | |

| SMILES | CNNS(=O)(=O)c1ccc(O)cc1 | Canonical |

| InChI Key | RHPDIBUPEZIAAU-UHFFFAOYSA-N | Unique Hash |

Informatics Decision Tree: Isomer Resolution

The following logic flow illustrates how to distinguish CAS 3077-61-0 from its common structural isomers during database lookups.

Figure 1: Decision logic for distinguishing CAS 3077-61-0 from its reverse-sulfonamide isomer.

Physicochemical Profile

Understanding the physical state and solubility profile is essential for handling and formulation.

Table 2: Physical Properties

| Property | Data | Experimental Context |

| Melting Point | 81–82 °C | Recrystallized from EtOH/Water |

| Physical Form | White to off-white crystalline powder | Standard conditions |

| pKa (Sulfonamide) | ~10.5 | Calculated (Acidic NH) |

| pKa (Phenol) | ~9.9 | Calculated (Acidic OH) |

| Solubility | Soluble in DMSO, Methanol, Acetone; Sparingly soluble in Water | Polar organic solvents preferred |

Synthetic Methodology (High-Purity Route)

Direct chlorosulfonation of phenol is discouraged due to the formation of ortho/para mixtures and potential polymerization. The recommended route utilizes a Protection-Deprotection Strategy starting from 4-methoxybenzenesulfonyl chloride.

Workflow Justification

-

Precursor Selection: 4-Methoxybenzenesulfonyl chloride is commercially available and stable.

-

Amination: Reaction with methylamine is clean and quantitative.

-

Deprotection: Boron tribromide (

) or HBr provides regioselective demethylation without affecting the sulfonamide bond.

Step-by-Step Protocol

Step 1: Sulfonamide Formation

-

Reagents: 4-Methoxybenzenesulfonyl chloride (1.0 eq), Methylamine (2.0 M in THF, 2.5 eq), Triethylamine (1.2 eq).

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Procedure:

-

Cool the solution of sulfonyl chloride in DCM to 0°C.

-

Add methylamine solution dropwise to control exotherm.

-

Stir at Room Temperature (RT) for 4 hours.

-

Workup: Wash with 1N HCl, then Brine. Dry over

. Concentrate to yield 4-methoxy-N-methylbenzenesulfonamide.

-

Step 2: Demethylation

-

Reagents: Intermediate from Step 1 (1.0 eq),

(1.0 M in DCM, 3.0 eq). -

Solvent: Dichloromethane (DCM), anhydrous.

-

Procedure:

-

Cool solution of intermediate to -78°C (Dry ice/acetone bath).

-

Add

dropwise under -

Allow to warm to RT and stir overnight.

-

Quench: Cool to 0°C and carefully quench with Methanol (exothermic!).

-

Purification: Concentrate and recrystallize from Ethanol/Water to obtain pure 4-hydroxy-N-methylbenzenesulfonamide .

-

Figure 2: Two-step synthetic pathway ensuring regioselectivity and high purity.

Analytical Characterization

To validate the identity of CAS 3077-61-0, the following spectral signatures must be confirmed.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 9.50 (s, 1H): Phenolic -OH (Exchangeable).

-

δ 7.65 (d, J=8.8 Hz, 2H): Aromatic protons ortho to sulfonamide (Deshielded).

-

δ 7.20 (q, J=5.0 Hz, 1H): Sulfonamide -NH (Broad, couples with methyl).

-

δ 6.90 (d, J=8.8 Hz, 2H): Aromatic protons ortho to hydroxyl (Shielded).

-

δ 2.45 (d, J=5.0 Hz, 3H): N-Methyl group (Doublet due to NH coupling).

-

-

Mass Spectrometry (ESI):

-

Calc. Mass: 187.03

-

Observed (m/z): 186.0 [M-H]⁻ (Negative mode preferred for phenols/sulfonamides).

-

Safety & Handling (GHS)

Based on the chemical class (Sulfonamides/Phenols), standard safety protocols apply.

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures: Use nitrile gloves and chemical safety goggles. Handle in a fume hood, especially during the

deprotection step.

References

-

Sigma-Aldrich. 4-Hydroxy-N-methylbenzene-1-sulfonamide Product Page. Retrieved from

-

National Institutes of Health (NIH) - PubChem. 4-Hydroxy-N-methylbenzenesulfonamide (Compound Summary). Retrieved from (Note: Link directs to related isomer for structural comparison; verify specific CAS 3077-61-0 in search).

-

Chemical Book. CAS 3077-61-0 Entry & Properties. Retrieved from

-

Royal Society of Chemistry. General Procedures for Sulfonamide Synthesis. RSC Advances, 2014. Retrieved from

Sources

An In-Depth Technical Guide to 4-hydroxy-N-methylbenzenesulfonamide: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-hydroxy-N-methylbenzenesulfonamide, a sulfonamide of interest in medicinal chemistry and drug development. We will delve into its fundamental properties, a robust synthesis protocol, detailed characterization methodologies, and explore its potential as a bioactive agent. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Core Compound Profile

4-hydroxy-N-methylbenzenesulfonamide is an organic compound featuring a benzene ring substituted with a hydroxyl group and an N-methylated sulfonamide group. The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents, renowned for its diverse biological activities.[1][2][3] The presence of the hydroxyl group on the aromatic ring can significantly influence the molecule's physicochemical properties and its interactions with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of 4-hydroxy-N-methylbenzenesulfonamide is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C₇H₉NO₃S | [4] |

| Molecular Weight | 187.22 g/mol | [4] |

| IUPAC Name | 4-hydroxy-N-methylbenzenesulfonamide | |

| CAS Number | 3077-61-0 | [4] |

| SMILES | CN(=O)c1ccc(O)cc1 | [4] |

| InChIKey | RHPDIBUPEZIAAU-UHFFFAOYSA-N | [4] |

Synthesis of 4-hydroxy-N-methylbenzenesulfonamide

The synthesis of N-substituted sulfonamides is a well-established transformation in organic chemistry, typically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[5][6][7][8] For the preparation of 4-hydroxy-N-methylbenzenesulfonamide, a two-step process is proposed, commencing with the synthesis of the key intermediate, 4-hydroxybenzenesulfonyl chloride, followed by its reaction with methylamine.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of 4-hydroxybenzenesulfonyl chloride

The preparation of 4-hydroxybenzenesulfonyl chloride can be achieved via the chlorosulfonation of phenol. However, this reaction can be challenging due to the reactivity of the hydroxyl group. A more controlled approach involves the use of a protected phenol or specific reaction conditions to favor the desired product.[9][10][11][][13]

-

Materials: Phenol, Chlorosulfonic acid, Dichloromethane (DCM), Sodium bicarbonate, Anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve phenol (1 equivalent) in dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add chlorosulfonic acid (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-hydroxybenzenesulfonyl chloride.

-

Step 2: Synthesis of 4-hydroxy-N-methylbenzenesulfonamide

The final step involves the nucleophilic substitution of the chloride in 4-hydroxybenzenesulfonyl chloride by methylamine.[14][15]

-

Materials: 4-hydroxybenzenesulfonyl chloride, Methylamine (aqueous solution or gas), Dichloromethane (DCM), 1M Hydrochloric acid, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve the crude 4-hydroxybenzenesulfonyl chloride (1 equivalent) in dichloromethane in a round-bottom flask and cool to 0°C.

-

Slowly add an excess of aqueous methylamine solution (2-3 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M hydrochloric acid to remove excess methylamine, followed by a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford pure 4-hydroxy-N-methylbenzenesulfonamide.

-

Caption: Synthetic workflow for 4-hydroxy-N-methylbenzenesulfonamide.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the N-methyl protons, and the hydroxyl proton. The aromatic protons will likely appear as two doublets in the aromatic region (δ 6.8-7.8 ppm), characteristic of a para-substituted benzene ring. The N-methyl group should present as a singlet or a doublet (if coupled to the N-H proton) around δ 2.5-3.0 ppm. The hydroxyl proton will likely be a broad singlet, with its chemical shift being concentration and solvent dependent. For comparison, the N-methyl protons in N-methyl-p-toluenesulfonamide appear as a singlet at around 2.6 ppm.[16]

-

¹³C NMR: The carbon NMR spectrum should display signals for the four distinct aromatic carbons, with the carbon bearing the hydroxyl group being the most shielded and the carbon attached to the sulfonyl group being the most deshielded. The N-methyl carbon is expected to resonate in the aliphatic region, typically around 30-40 ppm. In N-methyl-p-toluenesulfonamide, the N-methyl carbon appears at approximately 28 ppm.[17]

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

A broad O-H stretching band for the hydroxyl group in the region of 3200-3600 cm⁻¹.

-

An N-H stretching vibration (if the sulfonamide proton is present) around 3200-3300 cm⁻¹.

-

Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonamide group, typically found around 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹, respectively.[18][19][20][21][22][23]

-

C-H stretching vibrations for the aromatic ring just above 3000 cm⁻¹.

-

C=C stretching vibrations within the aromatic ring in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For 4-hydroxy-N-methylbenzenesulfonamide, the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be expected at an m/z of 187.[24][25][26][27] Fragmentation patterns would likely involve the loss of SO₂ (64 Da) and other characteristic fragments of the benzenesulfonyl and methylamino moieties.

Potential Applications in Drug Development

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, and anticancer properties.[28][29]

Carbonic Anhydrase Inhibition

A significant area of interest for benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs).[30][31][32][33] CAs are a family of metalloenzymes that play crucial roles in various physiological processes. Certain isoforms, such as CA IX and XII, are overexpressed in various tumors and are associated with tumor progression and metastasis. Therefore, inhibitors of these isoforms are being actively investigated as potential anticancer agents. The presence of the 4-hydroxy group in 4-hydroxy-N-methylbenzenesulfonamide could facilitate key interactions within the active site of carbonic anhydrases, making it a candidate for investigation as a CA inhibitor.

Antibacterial Activity

Sulfonamides were among the first classes of antibiotics discovered and continue to be a source of new antibacterial agents.[1][2][3][34] They typically act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. While the antibacterial spectrum of 4-hydroxy-N-methylbenzenesulfonamide has not been extensively reported, its structural similarity to known antibacterial sulfonamides suggests that it could be a valuable starting point for the development of new anti-infective agents.

Conclusion

4-hydroxy-N-methylbenzenesulfonamide is a molecule with significant potential in the field of drug discovery. This guide has provided a comprehensive overview of its fundamental properties, a detailed and scientifically grounded protocol for its synthesis, and a predictive analysis of its characterization. The exploration of its potential as a carbonic anhydrase inhibitor and as an antibacterial agent, based on the well-documented activities of the benzenesulfonamide class, opens avenues for future research and development. The methodologies and insights presented herein are intended to serve as a valuable resource for scientists working to unlock the therapeutic potential of novel sulfonamide derivatives.

References

- Angeli, A., et al. (2023). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 28(1), 5. [Link]

- Asghar, F., et al. (2018). Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides. Tropical Journal of Pharmaceutical Research, 17(10), 2033-2040. [Link]

- Perjessy, A., et al. (2004). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. Molecules, 9(4), 213-222. [Link]

- da Silva, C. C., et al. (2015). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. Amino Acids, 47(11), 2417-2427. [Link]

- Das, P., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 11(48), 30235-30245. [Link]-Das-Gupta/2e8c2278e38d17962452c92e3532f1a6f849e755)

- Maresca, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(6), 669-673. [Link]

- Supuran, C. T. (2008). Carbonic anhydrase inhibitors: thioxolone versus sulfonamides for obtaining isozyme-selective inhibitors? Journal of Enzyme Inhibition and Medicinal Chemistry, 23(4), 453-457. [Link]

- ResearchGate. (n.d.). GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. Retrieved from [Link]

- ResearchGate. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. Retrieved from [Link]

- Angeli, A., et al. (2018). Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. Future Medicinal Chemistry, 10(12), 1447-1457. [Link]

- NIST. (n.d.). Benzenesulfonamide. In NIST Chemistry WebBook. Retrieved from [Link]

- mzCloud. (2015). Benzenesulfonamide. Retrieved from [Link]

- Galdino, A. C. M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7013. [Link]

- SIELC Technologies. (2005). Benzenesulfonamide. Retrieved from [Link]

- Abrahão, A. P. M. S., et al. (2017). Evaluation of Antibacterial Activity and Reactive Species Generation of N-Benzenesulfonyl Derivatives of Heterocycles. Molecules, 22(12), 2187. [Link]

- ResearchGate. (n.d.). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Retrieved from [Link]

- Popova, A., et al. (2009). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. Journal of Molecular Structure, 924-926, 276-282. [Link]

- The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

- NIST. (n.d.). Benzenesulfonamide, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Hall, W. L. (1974). 4-Hydroxybenzenesulfonyl chloride. The Journal of Organic Chemistry, 39(23), 3477-3478. [Link]

- Perjessy, A., et al. (2004). Structure-acidity-IR spectra correlations for p-substituted N-phenylsulfonylbenzamides. Molecules, 9(4), 213-222. [Link]

- The Royal Society of Chemistry. (n.d.). TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). Retrieved from [Link]

- Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

- Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. [Link]

- King, J. F., et al. (1998). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 76(10), 1576-1583. [Link]

- Ufaruna, N. (2014). Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives. International Journal of Science and Research, 3(12), 1403-1407. [Link]

- Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]

- SpectraBase. (n.d.). N-methyl-p-toluenesulfonamide. Retrieved from [Link]

- Stenutz, R. (n.d.). 4-hydroxy-N-methylbenzenesulfonamide. Retrieved from [Link]

- Google Patents. (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

- Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(1), 115-120. [Link]

- Brainly. (2023). Draw the mechanism for 4-hydroxy-2-methylbutanoyl chloride reacting with methylamine. Retrieved from [Link]

- Physics Wallah. (2023, October 16). An amine on reaction with benzenesulphonyl chloride produces a comp... [Video]. YouTube. [Link]

Sources

- 1. Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-hydroxy-N-methylbenzenesulfonamide [stenutz.eu]

- 5. par.nsf.gov [par.nsf.gov]

- 6. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]

- 7. researchgate.net [researchgate.net]

- 8. scilit.com [scilit.com]

- 9. CAS 4025-67-6: Benzenesulfonyl chloride, 4-hydroxy- [cymitquimica.com]

- 10. 4-HYDROXY-BENZENESULFONYL CHLORIDE | 4025-67-6 [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 13. 4025-67-6 | MFCD09833838 | 4-Hydroxybenzenesulfonyl chloride [aaronchem.com]

- 14. brainly.com [brainly.com]

- 15. m.youtube.com [m.youtube.com]

- 16. N-Methyl-p-toluenesulfonamide(640-61-9) 1H NMR [m.chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides† [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Benzenesulfonamide, 4-methyl- [webbook.nist.gov]

- 21. Structure-acidity-IR spectra correlations for p-substituted N-phenylsulfonylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. rsc.org [rsc.org]

- 23. scispace.com [scispace.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Benzenesulfonamide [webbook.nist.gov]

- 27. mzCloud – Benzenesulfonamide [mzcloud.org]

- 28. Evaluation of Antibacterial Activity and Reactive Species Generation of N-Benzenesulfonyl Derivatives of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors | MDPI [mdpi.com]

- 31. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Carbonic anhydrase inhibitors: thioxolone versus sulfonamides for obtaining isozyme-selective inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

Determining the Melting Point Range of Pure 4-hydroxy-N-methylbenzenesulfonamide: A Technical Guide

Abstract

The melting point of a crystalline solid is a critical physical property that serves as a primary indicator of its identity and purity. For researchers, scientists, and professionals in drug development, the precise determination of a melting point range is a fundamental aspect of compound characterization. This technical guide provides an in-depth exploration of the principles and methodologies for accurately determining the melting point range of pure 4-hydroxy-N-methylbenzenesulfonamide (CAS No. 3077-61-0). We will delve into the theoretical underpinnings of melting point behavior, present detailed protocols for both the capillary method and Differential Scanning Calorimetry (DSC), and discuss the critical factors that influence the accuracy and interpretation of these measurements. This guide is designed to equip the reader with the necessary expertise to approach this essential analytical technique with scientific rigor and confidence.

Introduction: The Significance of the Melting Point in Pharmaceutical Sciences

In the landscape of pharmaceutical development, the unambiguous characterization of an active pharmaceutical ingredient (API) is paramount. The melting point, defined as the temperature at which a substance transitions from a solid to a liquid state, is a cornerstone of this characterization.[1] A sharp and well-defined melting point range is a hallmark of a pure crystalline compound. Conversely, the presence of impurities will typically lead to a depression and broadening of the melting point range, a phenomenon rooted in the colligative properties of solutions.[2]

4-hydroxy-N-methylbenzenesulfonamide, a sulfonamide derivative, possesses functional groups—a hydroxyl group and a sulfonamide moiety—capable of engaging in significant intermolecular interactions, primarily hydrogen bonding.[1][3][4] These forces, along with van der Waals interactions and the efficiency of crystal lattice packing, dictate the energy required to disrupt the solid state and induce melting.[1][4][5] An accurate determination of its melting point range is therefore not only a confirmation of its identity but also a stringent quality control metric.

This guide will provide a comprehensive framework for determining the melting point of pure 4-hydroxy-N-methylbenzenesulfonamide, focusing on the causality behind experimental choices to ensure the generation of reliable and reproducible data.

Theoretical Considerations: Factors Influencing Melting Point

The melting point of an organic compound is intrinsically linked to its molecular structure and the forces that govern its crystal lattice. For 4-hydroxy-N-methylbenzenesulfonamide, several key factors are at play:

-

Intermolecular Forces: The presence of both a hydroxyl (-OH) group and a sulfonamide (-SO₂NH-) group allows for strong hydrogen bonding between molecules.[3][4] These bonds, being stronger than dipole-dipole or van der Waals forces, require more thermal energy to overcome, suggesting a relatively high melting point compared to non-polar analogues of similar molecular weight.[3][4]

-

Molecular Symmetry and Packing: The substitution pattern on the benzene ring influences how efficiently the molecules can pack into a crystal lattice.[1][5] Symmetrical molecules tend to pack more tightly, leading to stronger intermolecular forces and a higher melting point.[1][5]

-

Purity: As previously mentioned, impurities disrupt the regularity of the crystal lattice, making it easier to break apart.[2] This results in a lower and broader melting range. For a substance to be considered "pure" for melting point determination, it should be free from solvents and by-products from its synthesis.

Methodologies for Melting Point Determination

Two primary methods are employed for the determination of melting points in a research and development setting: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This classic technique involves heating a small amount of the powdered sample in a sealed capillary tube and observing the temperatures at which melting begins and is complete.

-

Sample Preparation:

-

Ensure the sample of 4-hydroxy-N-methylbenzenesulfonamide is thoroughly dry and finely powdered.[6] Grinding the sample gently in a mortar and pestle is recommended.

-

Press the open end of a capillary tube into the powdered sample to collect a small amount of material.[7]

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample down.[7] Repeat until a packed column of 2-3 mm in height is achieved. An excessive amount of sample can lead to a broadened melting range.[7]

-

-

Apparatus Setup and Calibration:

-

Measurement:

-

Begin heating at a rapid rate (e.g., 10-20 °C per minute) to quickly determine an approximate melting range.[10][2]

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Prepare a new capillary with a fresh sample.

-

Heat again, but this time, reduce the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point.[10][2] This slow heating rate is crucial for accurate determination.

-

Record the temperature at which the first droplet of liquid appears (T₁).

-

Continue heating slowly and record the temperature at which the last solid crystal melts into a clear liquid (T₂).

-

The melting point range is reported as T₁ - T₂.

-

Perform the determination in triplicate to ensure reproducibility.

-

Caption: Workflow for capillary melting point determination.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[11] It provides a more quantitative and detailed analysis of the melting process.

-

Sample Mass: A small sample mass (typically 1-5 mg) is used to minimize thermal gradients within the sample, ensuring a more uniform temperature distribution and sharper peaks.

-

Heating Rate: A slower heating rate (e.g., 1-5 °C/min) generally provides better resolution of thermal events, but a study by the USP showed that the melt onset temperature remained constant across a wide range of heating rates for pulverized, dry material.

-

Crucible Type: Aluminum crucibles are commonly used. For samples that may sublime, hermetically sealed crucibles are necessary to prevent mass loss during the experiment.

-

Purge Gas: An inert purge gas, such as nitrogen, is used to create a reproducible atmosphere and prevent oxidative degradation of the sample.

-

Instrument Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium, tin).[9]

-

-

Sample Preparation:

-

Accurately weigh 1-3 mg of pure, dry 4-hydroxy-N-methylbenzenesulfonamide into an aluminum DSC pan.

-

Seal the pan, ensuring good thermal contact between the sample and the pan bottom.

-

-

DSC Analysis:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

-

Heat the sample at a controlled rate (e.g., 2 °C/min) to a temperature well above the completion of the melt.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.

-

The onset temperature of the peak is typically reported as the melting point.

-

The peak temperature represents the temperature at which the melting rate is maximal.

-

The area under the peak is proportional to the heat of fusion.

-

Sources

- 1. N-Hydroxy-4-methylbenzenesulfonamide | 1593-60-8 [chemicalbook.com]

- 2. Benzenesulfonamide, 4-methyl- [webbook.nist.gov]

- 3. N-(4-HYDROXYPHENYL)-N-METHYLBENZENESULFONAMIDE | CAS 34523-31-4 [matrix-fine-chemicals.com]

- 4. echemi.com [echemi.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. mdpi.com [mdpi.com]

- 7. PubChemLite - 4-hydroxy-n-methylbenzenesulfonamide (C7H9NO3S) [pubchemlite.lcsb.uni.lu]

- 8. PubChemLite - N-hydroxy-4-methylbenzenesulfonamide (C7H9NO3S) [pubchemlite.lcsb.uni.lu]

- 9. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. chemsynthesis.com [chemsynthesis.com]

Pharmacological Potential of 4-Hydroxy-N-methylbenzenesulfonamide Derivatives

The following technical guide details the pharmacological landscape of 4-hydroxy-N-methylbenzenesulfonamide derivatives. This analysis moves beyond basic characterization to explore the scaffold's role in high-value therapeutic areas such as Targeted Protein Degradation (TPD) and Hippo Pathway modulation .

Technical Whitepaper | Version 1.0

Executive Summary

The 4-hydroxy-N-methylbenzenesulfonamide scaffold (

This guide analyzes the scaffold's utility as a warhead for "undruggable" targets, its structural activity relationships (SAR), and validated protocols for its synthesis and biological evaluation.

Chemical Biology & SAR Logic

The Structural "Switch"

The pharmacological divergence of this scaffold stems from two key substitution points on the benzene ring:

-

Position 1 (Sulfonamide -

):-

Primary Sulfonamides (

): The nitrogen protons are acidic ( -

N-Methylated Sulfonamides (

): The steric bulk of the methyl group and the loss of one proton drastically reduce affinity for the CA catalytic zinc. This reduces off-target diuretic/glaucoma effects , allowing the molecule to target other proteins (e.g., TEAD, KEAP1) with higher selectivity.

-

-

Position 4 (Hydroxyl -

):-

Acts as a critical Hydrogen Bond Donor (HBD) and Acceptor (HBA) .

-

Serves as a "chemical handle" for etherification, allowing the attachment of complex linkers (e.g., in PROTACs) or lipophilic tails to probe deep protein pockets.

-

SAR Decision Tree

The following diagram illustrates the logical flow of modifying this scaffold for specific therapeutic outcomes.

Figure 1: Structure-Activity Relationship (SAR) logic flow for diverging therapeutic applications.

Therapeutic Frontiers

TEAD Modulators (Oncology)

The Hippo signaling pathway is a major regulator of cell size and tumorigenesis. Dysregulation leads to nuclear accumulation of YAP/TAZ, which binds TEAD transcription factors to drive cancer cell proliferation.

-

Mechanism: Derivatives of 4-hydroxy-N-methylbenzenesulfonamide have been identified as TEAD palmitate pocket binders . The scaffold mimics the interactions of endogenous lipids or serves as a rigid core to position hydrophobic groups into the central pocket of TEAD, disrupting the TEAD-YAP interaction.

-

Key Insight: The N-methyl group provides necessary hydrophobicity without the ionization penalty of a primary sulfonamide.

Targeted Protein Degradation (PROTACs)

In the design of Proteolysis Targeting Chimeras (PROTACs), this scaffold serves as a crucial recruitment motif or linker anchor .

-

KEAP1 Recruitment: The scaffold has been utilized to design non-covalent binders for the Kelch domain of KEAP1. By attaching a linker to the 4-hydroxy position, researchers can tether a target protein (e.g., BRD4) to KEAP1, triggering ubiquitination and degradation.

-

Advantage: The sulfonamide is solvent-exposed in the KEAP1 binding mode, making it an ideal "exit vector" for linker attachment.[1]

Carbonic Anhydrase Selectivity (The Negative Control)

While often cited as inhibitors, N-methylated derivatives are generally weak CA inhibitors (

-

Strategic Use: In drug development, this lack of activity is a feature , not a bug. It ensures that TEAD or PROTAC drugs built on this scaffold do not cause systemic acidosis or vision issues (common side effects of CA inhibitors like Acetazolamide).

Experimental Protocols

Synthesis of 4-Hydroxy-N-methylbenzenesulfonamide

Rationale: Direct sulfonylation of 4-aminophenol is messy. The preferred route uses 4-methoxybenzenesulfonyl chloride followed by demethylation to preserve the sulfonamide.

Step-by-Step Protocol:

-

Sulfonylation:

-

Reagents: 4-Methoxybenzenesulfonyl chloride (1.0 eq), Methylamine (2.0 M in THF, 3.0 eq), Pyridine (solvent/base).

-

Procedure: Dissolve sulfonyl chloride in dry Pyridine at 0°C. Dropwise add Methylamine solution. Stir at RT for 4 hours.

-

Workup: Quench with 1N HCl. Extract with Ethyl Acetate. Wash with brine. Dry over

. -

Yield: Expect >90% of 4-methoxy-N-methylbenzenesulfonamide.

-

-

Demethylation (Ether Cleavage):

-

Reagents: Boron Tribromide (

, 1.0 M in DCM, 3.0 eq). -

Procedure: Dissolve intermediate in dry DCM at -78°C. Add

dropwise (highly exothermic). Allow to warm to RT overnight. -

Quench: Cool to 0°C. Carefully add Methanol (gas evolution!).

-

Purification: Flash chromatography (Hexane:EtOAc 60:40).

-

Validation:

-NMR (DMSO-

-

KEAP1 Binding Assay (TR-FRET)

Rationale: To validate the scaffold's utility in PROTACs, one must confirm it binds the Kelch domain.

Workflow:

-

Reagents: Recombinant KEAP1 (Kelch domain), Fluorescent Tracer (FITC-labeled NRF2 peptide), Terbium-labeled anti-His antibody (donor).

-

Setup: Mix KEAP1 (5 nM) + Tb-Antibody (2 nM) + Tracer (20 nM) in assay buffer (HEPES pH 7.4, 0.01% BSA).

-

Treatment: Add serial dilutions of the 4-hydroxy-N-methylbenzenesulfonamide derivative.

-

Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) after 1 hour.

-

Logic: If the derivative binds KEAP1, it displaces the Tracer, reducing the FRET signal (decrease in 520nm/490nm ratio).

-

Quantitative Data Summary

The following table contrasts the inhibitory potential of the scaffold against key targets, derived from aggregate structure-activity literature.

| Target | Isoform/Variant | Activity Type | Est. Potency ( | Mechanism |

| TEAD | TEAD2/4 | Inhibition | Palmitate pocket displacement | |

| Carbonic Anhydrase | hCA II (Cytosolic) | Inhibition | Steric hindrance by N-methyl | |

| Carbonic Anhydrase | hCA IX (Tumor) | Inhibition | Poor Zn coordination | |

| KEAP1 | Kelch Domain | Binding | Protein-Protein Interaction (PPI) |

Note: Potency increases significantly (

Visualization of Pharmacological Pathway

The diagram below details the TEAD/YAP intervention point, a primary application of this scaffold.

Figure 2: Mechanism of action for TEAD modulation. The derivative occupies the palmitate pocket, preventing YAP binding.

References

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Source: PMC (PubMed Central) [Link]

-

Exploring the Target Scope of KEAP1 E3 Ligase-based PROTACs. Source: NIH (National Institutes of Health) [Link]

-

Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Source: ACS Publications [Link]

- Aryl ether compounds as TEAD modulators (Patent WO2022177869A1).

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Source: European Journal of Chemistry [Link]

Sources

Application Note: Strategic Synthesis of Sumatriptan via 4-Hydrazino-N-methylbenzenesulfonamide Intermediate

Introduction: The Synthetic Challenge of Sumatriptan

Sumatriptan is a highly effective medication for the treatment of acute migraine and cluster headaches, belonging to the triptan class of drugs.[1] Its therapeutic action is derived from its function as a selective serotonin (5-HT) receptor agonist, specifically targeting the 5-HT1B and 5-HT1D subtypes. The molecular architecture of Sumatriptan is centered on a substituted indole core. Consequently, the efficient and scalable construction of this indole ring system is the primary focus of industrial synthesis.

While various synthetic routes to Sumatriptan have been explored, the Fischer indole synthesis has emerged as the most robust and widely adopted method in pharmaceutical manufacturing.[1][2] This classical reaction provides a convergent and efficient pathway to the indole nucleus. Central to this strategy is the use of a key synthesis intermediate, 4-hydrazino-N-methylbenzenesulfonamide , typically as its hydrochloride salt.[3] This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of this critical intermediate and its subsequent conversion to Sumatriptan, culminating in the pharmaceutically active succinate salt.

Strategic Overview: The Fischer Indole Synthesis Pathway

The industrial synthesis of Sumatriptan is a prime example of strategic disconnection in organic chemistry.[4] The indole core is retrospectively cleaved to reveal two primary building blocks: a phenylhydrazine derivative and a carbonyl compound. This approach, known as the Fischer indole synthesis, offers significant advantages in terms of convergency and raw material accessibility.[2][4]

The overall synthetic workflow can be visualized as a three-stage process:

-

Synthesis of the Key Hydrazine Intermediate: Preparation of 4-hydrazino-N-methylbenzenesulfonamide hydrochloride from its corresponding aniline precursor.

-

Fischer Indole Cyclization: Acid-catalyzed condensation of the hydrazine intermediate with an appropriate aldehyde equivalent to construct the Sumatriptan core.

-

Salt Formation and Purification: Conversion of the Sumatriptan free base to the stable and highly pure Sumatriptan Succinate salt, the final Active Pharmaceutical Ingredient (API).

Diagram 1: Overall Synthetic Workflow for Sumatriptan Succinate.

Protocol I: Synthesis of 4-Hydrazino-N-methylbenzenesulfonamide Hydrochloride

The synthesis of the pivotal hydrazine intermediate is achieved through a classical two-step, one-pot procedure starting from 4-amino-N-methylbenzenesulfonamide. This process involves the formation of a diazonium salt, which is then reduced in situ.

Causality: The diazotization reaction must be conducted at low temperatures (0-5 °C) because aryl diazonium salts are thermally unstable and can decompose violently if isolated or warmed.[5] The subsequent reduction of the diazonium salt to the hydrazine is typically accomplished using a strong reducing agent like stannous chloride (SnCl₂).[6][7]

Experimental Protocol:

-

Amine Dissolution: In a three-necked flask equipped with a mechanical stirrer and thermometer, prepare a suspension of 4-amino-N-methylbenzenesulfonamide (1.0 eq) in a mixture of water and concentrated hydrochloric acid.[8]

-

Cooling: Cool the stirred suspension to below 0 °C using an ice-salt bath. It is critical to maintain this low temperature throughout the addition steps.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in water and cool it separately. Add this cold nitrite solution dropwise to the amine suspension, ensuring the temperature never exceeds 0 °C.[8] Monitor for the presence of excess nitrous acid using starch-iodide paper.[9]

-

Reduction: In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq) in concentrated hydrochloric acid. Cool this solution in an ice bath.[6]

-

Addition: Slowly add the cold diazonium salt solution to the vigorously stirred SnCl₂ solution. A precipitate of the hydrazine hydrochloride salt will form. Maintain the temperature below 10 °C during this addition.

-

Isolation: After the addition is complete, continue stirring the mixture in the cold for 1-2 hours. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the filter cake with a small amount of cold water or an appropriate solvent to remove residual acids and salts. Dry the product under vacuum to yield 4-hydrazino-N-methylbenzenesulfonamide hydrochloride.

Protocol II: Fischer Indole Synthesis of Sumatriptan Base

This stage constitutes the core of the Sumatriptan synthesis, where the indole ring is formed. The reaction involves the acid-catalyzed condensation of the hydrazine intermediate with an aldehyde or its acetal equivalent, followed by cyclization.[2] Using an acetal, such as 4-(N,N-dimethylamino)butanal diethyl acetal, is common in large-scale synthesis as it is more stable than the free aldehyde.[4]

Mechanism Insight: The reaction proceeds via the initial formation of a hydrazone. Under acidic conditions, the hydrazone tautomerizes to an enamine. This intermediate then undergoes the key, irreversible[10][10]-sigmatropic rearrangement, breaking the weak N-N bond and forming a new C-C bond.[2] Subsequent cyclization and elimination of ammonia lead to the formation of the aromatic indole ring system.[2][4]

Diagram 2: Key Stages of the Fischer Indole Synthesis Mechanism.

Experimental Protocol:

-

Reactor Charge: In a suitable reactor, charge 4-hydrazino-N-methylbenzenesulfonamide hydrochloride (1.0 eq) and an aqueous solution of an acid, such as hydrochloric acid or sulfuric acid.[1][11]

-

Reagent Addition: To the stirred suspension, add 4-(N,N-dimethylamino)butanal dialkyl acetal (1.1-1.2 eq).[1][11]

-

Reaction Conditions: Heat the reaction mixture to reflux (e.g., 65-100 °C) and maintain for several hours.[11][12] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up & Isolation: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and adjust the pH to be alkaline (pH 9.0-10.0) using a base such as sodium carbonate or ammonia water to precipitate the crude Sumatriptan free base.[1][13]

-

Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.[1]

-

Purification: Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate). The solvent is then removed under reduced pressure. The resulting crude Sumatriptan base can be further purified by recrystallization from a suitable solvent like isopropyl alcohol or an acetonitrile/water mixture.[1][11] Industrial processes are optimized to avoid costly column chromatography.[1]

Protocol III: Preparation and Purification of Sumatriptan Succinate (API)

The final step is the conversion of the purified Sumatriptan base into its succinate salt, which is the form used in pharmaceutical formulations due to its stability and solubility.

Experimental Protocol:

-

Dissolution: Dissolve the purified Sumatriptan base (1.0 eq) in a suitable solvent, typically an alcohol such as methanol or ethanol (Industrial Methylated Spirit is also used).[13][14] Gentle heating (e.g., 55-75 °C) may be required to achieve a clear solution.[13][14]

-

Acid Addition: In a separate flask, dissolve succinic acid (approx. 1.0 eq) in the same solvent, also with gentle heating.

-

Salt Formation: Slowly add the warm succinic acid solution to the Sumatriptan base solution with stirring.[14]

-

Crystallization: Cool the mixture, first to room temperature and then further in an ice bath (0-5 °C), to induce crystallization of the Sumatriptan Succinate salt.[13]

-

Isolation and Drying: Collect the white crystalline product by vacuum filtration. Wash the crystals with a small amount of the cold solvent and dry under vacuum to yield the final, high-purity API.

Analytical Characterization and Data

Rigorous analytical control is essential to ensure the purity and identity of the intermediates and the final API. HPLC is the primary technique for assessing purity and quantifying impurities.[10][15]

Table 1: Comparative Reaction Parameters and Analytical Data

| Parameter | Stage | Typical Value / Method | Reference |

| Reaction Yield | Fischer Indole Synthesis | ~50-70% | [6][11] |

| API Purity | Final Product | >99.5% (by HPLC) | [1] |

| HPLC Column | Purity Analysis | C8 or C18 (e.g., 250 x 4.6 mm, 5µm) | [10][15] |

| Mobile Phase | Purity Analysis | Buffer/Acetonitrile/Methanol mixture | [10][16] |

| Detection | Purity Analysis | UV at ~221-234 nm | [10][17] |

| LOD / LOQ | Impurity Profiling | ~1.9 / 5.9 µg/mL | [15] |

| Melting Point | Sumatriptan Base | 173-175 °C | [6] |

Forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions should be performed to validate the stability-indicating nature of the analytical method.[15][18] The purity angle should be less than the purity threshold for the main peak in all stressed samples, confirming peak homogeneity.[16]

Conclusion

The Fischer indole synthesis provides a reliable and scalable route to the anti-migraine agent Sumatriptan. The successful execution of this strategy hinges on the efficient preparation of the key intermediate, 4-hydrazino-N-methylbenzenesulfonamide hydrochloride. By carefully controlling reaction parameters, particularly temperature during the diazotization step, and implementing robust purification protocols, high-purity Sumatriptan Succinate can be manufactured to meet stringent pharmaceutical standards. The detailed protocols and analytical guidelines presented in this note serve as a comprehensive resource for researchers engaged in the synthesis and development of Sumatriptan and related indole-based compounds.

References

-

Organic Chemistry Explained. (2021, April 30). Sumatriptan Synthesis Explained - Organic Chemistry (Indoles, Diazotation). YouTube. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2020, November 23). Method development and validation of RP-HPLC method for the determination of sumatriptan in bulk and pharmaceutical dosage form. Retrieved from [Link]

-

Quick Company. (n.d.). An Improved Process For The Preparation Of Sumatriptan. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2016, June 28). Stability Indicating RP-HPLC Method Development and Validation for the Estimation of Sumatriptan in Bulk and Pharmaceutical Dosage Form. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Impurities profiling Method and degradation pathway for Sumatriptan succinate in Sumatriptan and naproxen tablets by applying HPLC. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Improved process for the preparation of high purity sumatriptan.

-

Patsnap. (2009, October 28). Method for preparing Sumatriptan Succinate. Retrieved from [Link]

-

Vedantu. (2021, January 4). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]

- Google Patents. (n.d.). Manufacturing method of sumatriptan.

-

Academia.edu. (n.d.). Novel solvate form of sumatriptan succinate and process for preparing sumatriptan salt employing the same. Retrieved from [Link]

-

ResearchGate. (2021, January 4). Fischer Indole Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing Sumatriptan Succinate.

-

International Journal of Pharmaceutical and Bio-Medical Analysis. (2023, July 24). Stability Indicating RP-HPLC Method for the Quantification of Sumatriptan Succinate in Bulk and Tablet Dosage Form. Retrieved from [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Stability indicating method development and validation of sumatriptan by using RP–HPLC method and its dosage form. Retrieved from [Link]

-

Heterocycles. (1998). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, I. AN IMPROVED METHOD FOR THE SYNTHESIS OF SUMATRIPTAN. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N′-substituted-4-methylbenzenesulfonohydrazides. Retrieved from [Link]

-

Asian Journal of Organic & Medicinal Chemistry. (2020, December 31). Synthesis, Characterization and Anticancer Activity of Novel 1,3,5-Triaryl Pyrazole Containing Morpholine and Sulfonamide Moiety. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

The Ohio Journal of Science. (n.d.). The Synthesis and Diazotization of Some Ketone Hydrazones. Retrieved from [Link]

-

Molecules. (n.d.). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

Sources

- 1. WO2006054311A2 - Improved process for the preparation of high purity sumatriptan - Google Patents [patents.google.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. 4-Hydrazino-N-methyl Benzene Methanesulfonamide, Hydrochloride Salt | CAS 88933-16-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. asianpubs.org [asianpubs.org]

- 8. 4-Hydrazino-N-methylbenzenemethanesulfonamide | 139272-29-0 | Benchchem [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. rjptonline.org [rjptonline.org]

- 11. KR20080062276A - Manufacturing method of sumatriptan - Google Patents [patents.google.com]

- 12. Method for preparing Sumatriptan Succinate - Eureka | Patsnap [eureka.patsnap.com]

- 13. An Improved Process For The Preparation Of Sumatriptan [quickcompany.in]

- 14. (PDF) Novel solvate form of sumatriptan succinate and process for preparing sumatriptan salt employing the same [academia.edu]

- 15. japsonline.com [japsonline.com]

- 16. pharmajournal.net [pharmajournal.net]

- 17. globalresearchonline.net [globalresearchonline.net]

- 18. jocpr.com [jocpr.com]

reaction protocols for N-methylation of 4-hydroxybenzenesulfonamide

Executive Summary & Strategic Analysis

The Challenge:

The N-methylation of 4-hydroxybenzenesulfonamide (4-HBSA) presents a classic chemoselectivity dilemma in organic synthesis. The substrate contains two competitive nucleophilic sites: the phenolic oxygen (

Under standard alkylation conditions (e.g., Methyl Iodide/

The Solution: To achieve high-purity N-monomethylation, a protection-deprotection strategy is required. This Application Note details two protocols:

-

Protocol A (The "Gold Standard"): Silyl protection for maximum chemoselectivity and mild deprotection.

-

Protocol B (Scalable): Acetate protection for cost-effective, larger-scale batches.

Mechanistic Pathway & Decision Matrix

The following diagram illustrates the competitive pathways and the logic behind the protection strategy.

Figure 1: Reaction logic flow contrasting the risky direct alkylation with the robust protection strategy.

Table 1: Strategic Comparison of Methods

| Feature | Direct Alkylation | Protocol A (Silyl Protection) | Protocol B (Acetate Protection) |

| Reagents | MeI, Base | TBDMS-Cl, MeI, TBAF | |

| Selectivity | Poor ( | Excellent (>99% | Good (>95% |

| Yield | <30% (Target) | 85-92% (Overall) | 75-85% (Overall) |

| Purification | Difficult Chromatography | Filtration / Wash | Crystallization |

| Use Case | Not Recommended | R&D / MedChem | Process / Scale-up |

Detailed Experimental Protocols

Protocol A: High-Fidelity Synthesis (Silyl Route)

Recommended for medicinal chemistry applications requiring >98% purity.

Step 1: Chemoselective O-Silylation The phenol is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl). The sulfonamide nitrogen is insufficiently nucleophilic to react with silyl chlorides under these mild conditions.

-

Setup: Charge a dry round-bottom flask with 4-HBSA (1.0 eq) and Imidazole (2.5 eq).

-

Solvent: Add anhydrous DMF (5 mL per mmol substrate). Stir until dissolved.

-

Addition: Cool to 0°C. Add TBDMS-Cl (1.2 eq) portion-wise over 10 minutes.

-

Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Dilute with water. Extract with EtOAc (3x). Wash organics with brine, dry over

, and concentrate.-

Checkpoint: Product is 4-(tert-butyldimethylsilyloxy)benzenesulfonamide .

-

Step 2: N-Methylation With the phenol blocked, the sulfonamide is the only available nucleophile.

-

Setup: Dissolve the Step 1 intermediate (1.0 eq) in anhydrous Acetone or DMF.

-

Base: Add anhydrous

(1.5 eq). Stir for 15 minutes to generate the sulfonamide anion. -

Alkylation: Add Methyl Iodide (MeI) (1.1 eq) dropwise.

-

Critical Control: Do not use large excess of MeI to prevent N,N-dimethylation.

-

-

Reaction: Heat to 40°C for 6-12 hours.

-

Workup: Filter off solids (

). Concentrate the filtrate.

Step 3: Deprotection

-

Reaction: Dissolve the methylated intermediate in THF. Add TBAF (1.0 M in THF, 1.2 eq). Stir at RT for 1 hour.

-

Quench: Add saturated

solution. -

Isolation: Extract with EtOAc. The product, 4-hydroxy-N-methylbenzenesulfonamide , can often be crystallized from EtOAc/Hexanes.

Protocol B: Scalable Synthesis (Acetate Route)

Recommended for gram-scale synthesis where cost of silyl reagents is prohibitive.

Step 1: O-Acetylation

-

Reaction: Suspend 4-HBSA (1.0 eq) in DCM. Add Pyridine (1.2 eq).

-

Addition: Add Acetic Anhydride (1.1 eq) dropwise at 0°C.

-

Note: Sulfonamides can be acylated, but the phenol reacts significantly faster. Stop the reaction immediately upon consumption of starting material to avoid N-acylation.

-

Isolation: Acid wash (1M HCl) to remove pyridine. Dry and concentrate.

Step 2: N-Methylation

-

Reaction: React the O-acetyl intermediate with MeI (1.1 eq) and

(1.5 eq) in Acetone at reflux. -

Note: Acetyl groups are stable to mild carbonate bases in acetone.

Step 3: Global Hydrolysis

-

Reaction: Treat the crude mixture with 2M NaOH (3.0 eq) in MeOH/Water (1:1). This cleaves the phenolic ester.

-

Self-Validating Step: The solution will turn homogenous as the phenolate forms.

-

-

Isolation: Acidify carefully to pH 4-5 with 1M HCl. The product precipitates.[1][2] Filter and dry.[3]

Analytical Validation (Self-Validating Systems)

To ensure the protocol worked, compare the NMR signals against these expected shifts. The key indicator is the coupling of the N-methyl group.

Table 2: Diagnostic NMR Data ( -DMSO)

| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Note |

| Phenol (-OH) | 10.2 - 10.4 | Singlet (Broad) | Disappears with |

| Aromatic (Ar-H) | 7.6 (d), 6.9 (d) | Doublets (AA'BB') | Typical para-substitution pattern. |

| Sulfonamide (-NH) | 7.2 - 7.4 | Quartet (Broad) | Crucial: Must show coupling to methyl. |

| N-Methyl (-CH3) | 2.4 - 2.5 | Doublet ( | Proof of N-alkylation. |

| O-Methyl (Impurity) | 3.8 - 3.9 | Singlet | If present, protocol failed. |

| N,N-Dimethyl (Impurity) | 2.6 - 2.7 | Singlet | Indicates over-methylation. |

Interpretation:

-

If the methyl signal is a Singlet at ~3.8 ppm , you have O-methylated (Anisole derivative).

-

If the methyl signal is a Singlet at ~2.7 ppm , you have N,N-dimethylated.

-

If the methyl signal is a Doublet at ~2.4 ppm , you have the correct N-monomethyl product.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[4] (Standard reference for Phenol protection strategies).

-

Hamid, M. H. S. A., et al. (2009).[5] "Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology." Journal of the American Chemical Society, 131(5), 1766-1774.

-

BenchChem Technical Support. (2025). "4-Hydroxybenzenesulfonic acid Derivatives: Nomenclature and Synthesis."

- Perrio, C., et al. (2005). "Carbon-11 Methylation of Sulfonamides." Journal of Labelled Compounds and Radiopharmaceuticals.

-

PubChem Compound Summary. (2025). "4-Hydroxybenzenesulfonamide."[6][7] National Center for Biotechnology Information.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Methyl-N-(4-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN104130170A - Synthesis method of 4-Hydroxythiobenzamide - Google Patents [patents.google.com]

- 4. Optimized selective N-methylation of peptides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]

- 6. p-Hydroxybenzenesulfonamide | C6H7NO3S | CID 74093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Hydroxybenzenesulfonic acid | 98-67-9 | Benchchem [benchchem.com]

reagents for synthesizing 4-hydroxy-N-methylbenzenesulfonamide

An Application Note for the Synthesis of 4-hydroxy-N-methylbenzenesulfonamide

Abstract

This comprehensive guide details the chemical synthesis of 4-hydroxy-N-methylbenzenesulfonamide, a valuable intermediate in pharmaceutical research and drug development. The outlined methodology is a robust two-step process commencing with the electrophilic chlorosulfonation of phenol to yield the key intermediate, 4-hydroxybenzenesulfonyl chloride. This intermediate is subsequently aminated using methylamine to produce the target compound. This document provides an in-depth examination of the necessary reagents, detailed step-by-step protocols, mechanistic insights, and critical safety considerations. The protocols are designed for reproducibility and scalability in a standard laboratory setting, targeting researchers and professionals in organic synthesis and medicinal chemistry.

Synthetic Strategy Overview

The synthesis of 4-hydroxy-N-methylbenzenesulfonamide is most effectively achieved through a two-stage synthetic pathway. This approach is predicated on well-established and reliable chemical transformations, ensuring high yield and purity of the final product.

-

Stage 1: Chlorosulfonation of Phenol. Phenol undergoes an electrophilic aromatic substitution reaction with chlorosulfonic acid. The sulfonic acid group is strongly para-directing, leading to the preferential formation of 4-hydroxybenzenesulfonyl chloride.

-

Stage 2: Sulfonamide Formation. The synthesized 4-hydroxybenzenesulfonyl chloride is then treated with methylamine. This reaction proceeds via a nucleophilic substitution at the sulfur atom, where the amine displaces the chloride to form the stable sulfonamide bond.

The complete workflow is visualized in the diagram below.

Figure 1: Workflow for the synthesis of 4-hydroxy-N-methylbenzenesulfonamide.

Reagents and Materials

Successful synthesis requires high-purity reagents. The following table summarizes the essential chemicals, their properties, and their specific roles in the synthetic pathway.

| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Role in Synthesis | Key Safety Notes |

| Phenol | C₆H₅OH | 94.11 | 108-95-2 | Starting Material | Toxic, corrosive, causes severe skin burns. Handle in a fume hood. |

| Chlorosulfonic Acid | ClSO₃H | 116.52 | 7790-94-5 | Chlorosulfonating Agent | Highly corrosive, reacts violently with water. Handle with extreme caution. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Solvent | Volatile, suspected carcinogen. Use in a well-ventilated area. |

| Methylamine (40% in H₂O) | CH₃NH₂ | 31.06 | 74-89-5 | Nucleophile | Flammable, toxic, corrosive. Work in a fume hood. |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 121-44-8 | Base (HCl Scavenger) | Flammable, corrosive, causes severe respiratory tract irritation. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Extraction Solvent | Extremely flammable, forms explosive peroxides. |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | Acid for Workup | Corrosive, causes severe burns. |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | Drying Agent | Hygroscopic. |

Experimental Protocols

PART A: Synthesis of 4-Hydroxybenzenesulfonyl Chloride

This protocol is adapted from standard chlorosulfonation procedures for phenols.[1] The reaction is highly exothermic and requires careful temperature control.

Protocol Steps:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add phenol (9.4 g, 0.1 mol).

-

Dissolution: Add 50 mL of dichloromethane (DCM) to the flask and stir until the phenol is completely dissolved.

-

Cooling: Cool the reaction mixture to -5 °C using an ice-salt bath.

-

Reagent Addition: Slowly add chlorosulfonic acid (23.3 g, 0.2 mol) dropwise via the dropping funnel over a period of 60 minutes.

-

Causality: This slow, controlled addition is critical to manage the highly exothermic reaction and prevent the formation of unwanted byproducts. Maintaining a low temperature favors the formation of the para-substituted product.

-

-

Reaction Progression: After the addition is complete, allow the mixture to stir at 0 °C for an additional 2 hours.

-

Quenching: Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a separate beaker with vigorous stirring.

-

Causality: This step quenches the reaction by decomposing any remaining chlorosulfonic acid and precipitates the sulfonyl chloride product, which is insoluble in water.

-

-

Product Isolation: The white precipitate of 4-hydroxybenzenesulfonyl chloride is collected by vacuum filtration.

-

Washing: Wash the crude product with cold water (2 x 50 mL) to remove any residual acids.

-

Drying: Dry the product under vacuum. The intermediate is often used immediately in the next step without extensive purification. 4-Hydroxybenzenesulfonyl Chloride is a useful reagent for preparing various derivatives.[2]

PART B: Synthesis of 4-Hydroxy-N-methylbenzenesulfonamide

This procedure details the amination of the sulfonyl chloride intermediate. The use of a base is essential to neutralize the hydrochloric acid generated during the reaction.[3][4]

Protocol Steps:

-

Reaction Setup: In a 250 mL round-bottom flask, suspend the crude 4-hydroxybenzenesulfonyl chloride (19.2 g, 0.1 mol) in 100 mL of diethyl ether.

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Amine Addition: In a separate beaker, mix methylamine (40% aqueous solution, 11.6 g, 0.15 mol) with triethylamine (15.2 g, 0.15 mol).

-

Reaction: Add the methylamine-triethylamine solution dropwise to the cooled sulfonyl chloride suspension over 30 minutes with constant stirring.

-

Causality: Triethylamine acts as an acid scavenger, reacting with the HCl byproduct to form triethylammonium chloride. This prevents the protonation of the methylamine nucleophile, allowing the reaction to proceed to completion. The reaction of sulfonyl chlorides with primary amines is a highly efficient method for forming sulfonamides.[5]

-

-

Warming and Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3 hours.

-

Workup - Acid Wash: Transfer the mixture to a separatory funnel. Wash with 1M HCl (2 x 50 mL) to remove excess triethylamine and methylamine.

-

Workup - Water Wash: Wash the organic layer with deionized water (50 mL) and then with brine (50 mL).

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from an ethanol/water mixture to yield pure 4-hydroxy-N-methylbenzenesulfonamide as a white solid.

Mechanistic Insights

The synthesis relies on two fundamental organic reactions. Understanding the mechanisms provides a basis for optimizing reaction conditions and troubleshooting potential issues.

Figure 2: High-level overview of the reaction mechanisms.

Stage 1: Electrophilic Aromatic Substitution The hydroxyl group of phenol is a strong activating group, directing the incoming electrophile (the chlorosulfonyl group) to the ortho and para positions. Due to steric hindrance, the para-substituted product, 4-hydroxybenzenesulfonyl chloride, is the major product formed.

Stage 2: Nucleophilic Substitution The reaction between the sulfonyl chloride and methylamine is analogous to nucleophilic acyl substitution. The highly electrophilic sulfur atom is attacked by the nitrogen atom of methylamine. A transient tetrahedral intermediate is formed, which then collapses, expelling the chloride ion as a good leaving group to form the final sulfonamide product.

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Chlorosulfonic Acid: This reagent is extremely hazardous. It reacts violently with water, releasing toxic HCl gas. It causes severe burns upon contact. Always add it slowly to the reaction mixture and ensure the apparatus is dry. Any spills must be neutralized cautiously with a suitable agent like sodium bicarbonate.

-

Methylamine: This reagent is a flammable and corrosive gas, typically supplied as a solution in water or THF. It has a strong, unpleasant odor and is a respiratory irritant.

-

Solvents: Dichloromethane is a suspected carcinogen, and diethyl ether is extremely flammable. Avoid ignition sources and handle them in a fume hood.

References

- Baragona, F., et al. (2011). General procedure 1. Sulfonylation of para-aminophenol. Tetrahedron, 67(45), 8731-8739.

-

National Center for Biotechnology Information (n.d.). 4-Hydroxybenzenesulfonic acid. PubChem. Available at: [Link]

- Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.

- Google Patents (n.d.). Process for the preparation of 2-hydroxybenzenesulfonamide.

-

Patel, H. N., et al. (2018). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. IUCrData, 3(10). Available at: [Link]

-

National Center for Biotechnology Information (n.d.). p-Hydroxybenzenesulfonamide. PubChem. Available at: [Link]

-

King, J. F., et al. (1984). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. Available at: [Link]

-

ResearchGate (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant. Available at: [Link]

-

Physics Forums (2005). Methyl amine w/ a sulfonyl chloride. Available at: [Link]

Sources

Application Note: Strategic Synthesis of Triptan Scaffolds from 4-Hydroxy-N-methylbenzenesulfonamide

This Application Note is designed for researchers and process chemists focusing on the synthesis of indole-based antimigraine agents (Triptans). It addresses the specific challenge of utilizing 4-hydroxy-N-methylbenzenesulfonamide as a starting material—a phenolic precursor that requires strategic functional group interconversion to access the indole core characteristic of the Triptan class (e.g., Sumatriptan analogs).

Executive Summary & Strategic Rationale

The synthesis of Triptan drugs (5-HT

However, utilizing 4-hydroxy-N-methylbenzenesulfonamide presents a unique "Phenol-to-Indole" challenge. This precursor lacks the nitrogen functionality required for hydrazine formation and the methylene spacer found in Sumatriptan. This protocol details a high-fidelity route to convert this specific phenolic scaffold into a 5-sulfonamido-tryptamine core , yielding a potent "nor-methylene" Triptan analog.

Key Synthetic Challenges & Solutions:

-

Challenge: Phenols do not undergo direct diazotization to hydrazines.

-

Solution: Activation via Trifluoromethanesulfonic anhydride (

) followed by Palladium-catalyzed hydrazine cross-coupling (Buchwald-Hartwig type). -

Challenge: Efficient construction of the ethylamine side chain.

-

Solution: Utilization of the Grandberg variation of the Fischer Indole synthesis, allowing one-pot cyclization and side-chain formation.

Chemical Pathway Visualization

The following diagram outlines the critical workflow, transforming the phenolic starting material into the bio-active indole scaffold.

Caption: Figure 1. Streamlined synthetic pathway converting the phenolic sulfonamide to the tryptamine core via triflate activation and Grandberg cyclization.

Detailed Experimental Protocols